2-Amino-2-(2-methoxyphenyl)acetonitrile,trifluoroaceticacid
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Overview
Description
2-Amino-2-(2-methoxyphenyl)acetonitrile, trifluoroacetic acid is a compound with the molecular formula C9H10N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an acetonitrile group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile typically involves the reaction of 2-methoxybenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of 2-Amino-2-(2-methoxyphenyl)acetonitrile may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and distillation ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylacetonitriles.
Scientific Research Applications
2-Amino-2-(2-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also interact with cellular receptors, leading to changes in cellular signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-hydroxyphenyl)acetonitrile
- 2-Amino-2-(2-chlorophenyl)acetonitrile
- 2-Amino-2-(2-nitrophenyl)acetonitrile
Uniqueness
2-Amino-2-(2-methoxyphenyl)acetonitrile is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2-amino-2-(2-methoxyphenyl)acetonitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.C2HF3O2/c1-12-9-5-3-2-4-7(9)8(11)6-10;3-2(4,5)1(6)7/h2-5,8H,11H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNOPSMCOGRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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